Cas no 17327-80-9 (N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine)
17327-80-9 structure
Product Name:N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine
Numero CAS:17327-80-9
MF:C18H25N3
MW:283.411204099655
CID:145128
PubChem ID:28479
Update Time:2025-04-19
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine Proprietà chimiche e fisiche
Nomi e identificatori
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- 1,2-Ethanediamine,N1-(phenylmethyl)-N2-[2-[(phenylmethyl)amino]ethyl]-
- N'-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine
- 1,7-dibenzyl-1,4,7-triazaheptane
- 1,7-Dibenzyldiethylenetriamine
- 1,9-Diphenyl-2,5,8-triazanonane
- AC1L1FF7
- BRN 2812254
- -dibenzyldiethylenetriamine
- DIETHYLENETRIAMINE, 1,7-DIBENZYL-
- N**(1)-benzyl-N**(2)-[(2-benzylamino)ethyl]ethane-1,2-diamine
- N,n"
- N,N''-(benzyl)diethylenetriamine
- N,N''-di(benzyl)diethylenetriamine
- N,n''-dibenzyldiethylenetriamine
- NSC141137
- SureCN4922899
- WLN: R1M2M2M1R
- 2,2'-Iminobis(N-benzylethanamine)
- N,N'-Dibenzyl[2,2'-iminobis(ethanamine)]
- 1,1'-[Iminobis(ethyleneiminomethylene)]bisbenzene
- N1-(2-AMinoethyl)-N1,N2-dibenzylethane-1,2-diaMine
- N-BENZYL-N'-(2-BENZYLAMINO-ETHYL)-ETHANE-1,2-DIAMINE
- N-Mbenzyl-N'-(2-benzylamino-ethyl)-ethane-1,2-diamine
- N-BENZYL-N/'-(2-BENZYLAMINO-ETHYL)-ETHANE-1,2-DIAMINE
- RLAQWTCINCQFON-UHFFFAOYSA-N
- 1,2-Ethanediamine, N1-(phenylmethyl)-N2-[2-[(phenylmethyl)amino]ethyl]-
- Diethylenetriamine,7-dibenzyl-
- SCHEMBL4922899
- AKOS015962828
- N-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine
- N1-(Phenylmethyl)-N2-[2-[(phenylmethyl)amino]ethyl]-1,2-ethanediamine
- NSC-141137
- NSC 141137
- V538BY7VG2
- N1-benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine
- 17327-80-9
- DTXSID80169568
- N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine
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- Inchi: 1S/C18H25N3/c1-3-7-17(8-4-1)15-20-13-11-19-12-14-21-16-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2
- Chiave InChI: RLAQWTCINCQFON-UHFFFAOYSA-N
- Sorrisi: N(CCNCC1C=CC=CC=1)CCNCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 283.20505
- Massa monoisotopica: 283.204848
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 10
- Complessità: 209
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 36.1
- XLogP3: 1.9
Proprietà sperimentali
- Densità: 1.028
- Punto di ebollizione: 436.1°Cat760mmHg
- Punto di infiammabilità: 230.7°C
- Indice di rifrazione: 1.564
- PSA: 36.09
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine Letteratura correlata
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
17327-80-9 (N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine) Prodotti correlati
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